molecular formula C10H14N2O2 B6178081 7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid CAS No. 1539121-35-1

7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Cat. No. B6178081
CAS RN: 1539121-35-1
M. Wt: 194.2
InChI Key:
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Description

“7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid” is a type of indazole, which is a heterocyclic compound . Indazoles have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .


Synthesis Analysis

The synthesis of indazoles like “this compound” often involves two steps. The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give the final compounds .


Molecular Structure Analysis

The molecular structure of “this compound” is confirmed as 1H-indazole based on HMBC correlations . The stereochemistry of a six-membered ring of the fused indazoles resembles that of keto esters .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include condensation, dehydration, and cyclization . Dehydration is faster than cyclization, and the cyclic intermediates formed in the reaction course are unstable and easily undergo amido-imidol tautomerism, yielding stable 1H-indazoles .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid involves the condensation of 2,3-dimethyl-1H-indazole with ethyl acetoacetate followed by hydrolysis and decarboxylation.", "Starting Materials": [ "2,3-dimethyl-1H-indazole", "ethyl acetoacetate", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Condensation of 2,3-dimethyl-1H-indazole with ethyl acetoacetate in the presence of sodium hydroxide to form 7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester.", "Step 2: Hydrolysis of the ethyl ester using hydrochloric acid to form the corresponding carboxylic acid.", "Step 3: Decarboxylation of the carboxylic acid using sodium hydroxide to yield the final product, 7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid." ] }

CAS RN

1539121-35-1

Molecular Formula

C10H14N2O2

Molecular Weight

194.2

Purity

95

Origin of Product

United States

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